N-[4-(benzoylamino)phenyl]nicotinamide
CAS No.:
Cat. No.: VC0661680
Molecular Formula: C19H15N3O2
Molecular Weight: 317.3 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(benzoylamino)phenyl]nicotinamide -](/images/no_structure.jpg)
Specification
Molecular Formula | C19H15N3O2 |
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Molecular Weight | 317.3 g/mol |
IUPAC Name | N-(4-benzamidophenyl)pyridine-3-carboxamide |
Standard InChI | InChI=1S/C19H15N3O2/c23-18(14-5-2-1-3-6-14)21-16-8-10-17(11-9-16)22-19(24)15-7-4-12-20-13-15/h1-13H,(H,21,23)(H,22,24) |
Standard InChI Key | KGWLVGPROAARKE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Introduction
Chemical Structure and Composition
N-[4-(benzoylamino)phenyl]nicotinamide is characterized by a nicotinamide group connected to a 4-aminophenyl moiety that bears a benzoyl substituent. The compound can be broken down into three key structural components:
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A nicotinamide group (3-pyridinecarboxamide) - derived from vitamin B3
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A 4-aminophenyl linker structure
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A benzoyl group attached to the aminophenyl moiety
The molecular formula is C19H15N3O2, consisting of a pyridine ring with a carboxamide group (nicotinamide portion), connected via an amide bond to a phenyl ring, which is further linked through another amide bond to a benzoyl group. This creates a structure with multiple amide bonds that can participate in hydrogen bonding, potentially influencing the compound's biological activities.
Structural Comparison with Related Compounds
The structure of N-[4-(benzoylamino)phenyl]nicotinamide bears similarities to several compounds found in the literature:
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It shares the nicotinamide portion with vitamin B3, which plays crucial roles in cellular metabolism
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The structural arrangement resembles certain tankyrase inhibitors that function as nicotinamide isosteres
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It contains a benzamide group similar to compounds studied for potential enzyme inhibitory effects
Physical and Chemical Properties
Predicted Physical Properties
Based on its structural components and similar compounds, N-[4-(benzoylamino)phenyl]nicotinamide likely exhibits the following physical properties:
Property | Expected Value | Basis for Prediction |
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Appearance | White to off-white crystalline solid | Based on similar amide compounds |
Molecular Weight | 317.34 g/mol | Calculated from molecular formula C19H15N3O2 |
Solubility | Sparingly soluble in water; More soluble in polar organic solvents | Based on presence of aromatic rings and amide bonds |
Melting Point | 180-220°C (estimated) | Predicted from similar amide structures |
LogP | 2.5-3.5 (estimated) | Based on balance of hydrophilic amide bonds and hydrophobic aromatic rings |
Chemical Reactivity
The compound contains multiple functional groups that influence its chemical reactivity:
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The amide bonds provide sites for potential hydrolysis under acidic or basic conditions
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The pyridine nitrogen can act as a hydrogen bond acceptor and may participate in acid-base reactions
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The secondary amide bonds can undergo N-substitution reactions under appropriate conditions
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The aromatic rings provide sites for potential electrophilic aromatic substitution reactions
Synthesis Methods and Approaches
Amide Coupling Approach
A likely synthetic route involves the coupling of nicotinic acid (or an activated derivative) with 4-(benzoylamino)aniline:
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Preparation of 4-(benzoylamino)aniline from 4-nitroaniline
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Benzoylation of 4-nitroaniline using benzoyl chloride
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Reduction of the nitro group to obtain 4-(benzoylamino)aniline
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Amide coupling with nicotinic acid
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Activation of nicotinic acid using coupling reagents (e.g., EDC/HOBt, HATU, or SOCl2)
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Reaction with 4-(benzoylamino)aniline to form the final product
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Alternative Synthetic Approaches
Based on methodologies used for similar compounds in the research literature:
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Sequential amide formation:
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One-pot approach using protective group strategies to control selectivity of the amide formations
Biological and Pharmacological Properties
Structure-Activity Relationships
The arrangement of functional groups in N-[4-(benzoylamino)phenyl]nicotinamide suggests potential structure-activity relationships:
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The nicotinamide moiety likely serves as a pharmacophore for interaction with NAD+-binding sites
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The central phenyl ring acts as a spacer, positioning the functional groups
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The benzoyl group may contribute to binding affinity through hydrophobic interactions
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The amide bonds provide hydrogen bonding capabilities important for target recognition
Analytical Characterization Methods
Spectroscopic Identification
For comprehensive characterization of N-[4-(benzoylamino)phenyl]nicotinamide, several analytical techniques would be applicable:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR would show characteristic signals for aromatic protons from all three rings
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13C NMR would reveal carbonyl carbons of the amide bonds at approximately 165-170 ppm
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2D experiments (COSY, HSQC, HMBC) would help confirm the connectivity
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Mass Spectrometry
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Expected molecular ion peak [M+H]+ at m/z 318.12
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Fragmentation patterns would likely show cleavage at the amide bonds
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Infrared Spectroscopy
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Strong absorption bands for C=O stretching of amide groups (1630-1680 cm-1)
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N-H stretching bands (3300-3500 cm-1)
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C=N and aromatic C=C stretching bands (1400-1600 cm-1)
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Crystallographic Analysis
X-ray crystallography would provide definitive structural confirmation, revealing:
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Bond lengths and angles
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Confirmation of molecular conformation
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Hydrogen bonding patterns in the solid state
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Crystal packing arrangements
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